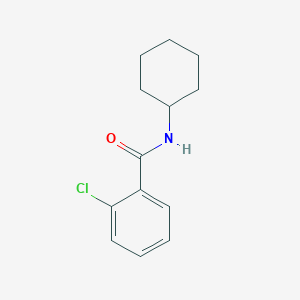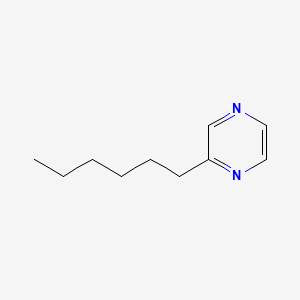
2-hexylpyrazine
Vue d'ensemble
Description
2-hexylpyrazine: is a heterocyclic aromatic organic compound that belongs to the pyrazine family. It is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The hexyl group attached to the pyrazine ring enhances its hydrophobic properties and influences its chemical behavior. Pyrazine derivatives are known for their distinct aroma and flavor, making them valuable in the food and fragrance industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing pyrazine, hexyl- involves the cyclization of appropriate precursors. For instance, the reaction of 2-chloroacetophenone with ammonia can yield an amino ketone, which upon condensation and oxidation forms the pyrazine ring.
Alkylation: The hexyl group can be introduced through alkylation reactions. For example, hexyl bromide can react with pyrazine under basic conditions to form pyrazine, hexyl-.
Industrial Production Methods: Industrial production of pyrazine, hexyl- often involves large-scale cyclization and alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-hexylpyrazine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide. These reactions typically yield oxidized derivatives of pyrazine.
Reduction: Reduction of pyrazine, hexyl- can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced pyrazine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for pyrazine, hexyl-. Reagents like sodium hydroxide or potassium tert-butoxide can facilitate these reactions, resulting in various substituted pyrazine derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols.
Applications De Recherche Scientifique
Chemistry: 2-hexylpyrazine is used as a building block in organic synthesis
Biology: In biological research, pyrazine, hexyl- is studied for its potential antimicrobial and antioxidant properties. It is also used in the development of bioactive compounds.
Medicine: Pyrazine derivatives, including pyrazine, hexyl-, are explored for their therapeutic potential. They are investigated for their roles in treating various diseases, including cancer and infectious diseases.
Industry: this compound is widely used in the food and fragrance industries due to its distinct aroma and flavor. It is also employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of pyrazine, hexyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Pyrazine: The parent compound without the hexyl group. It has a simpler structure and different chemical properties.
Tetramethylpyrazine: A pyrazine derivative with four methyl groups. It is known for its antioxidant properties.
2,3,5-Trimethylpyrazine: Another pyrazine derivative with three methyl groups, commonly used in the food industry for its flavor.
Uniqueness: 2-hexylpyrazine is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity. This makes it particularly valuable in applications where specific interactions with hydrophobic environments are required.
Propriétés
IUPAC Name |
2-hexylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-4-5-6-10-9-11-7-8-12-10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQRFVUKPVNFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067366 | |
| Record name | Pyrazine, hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28217-91-6 | |
| Record name | 2-Hexylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28217-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 2-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


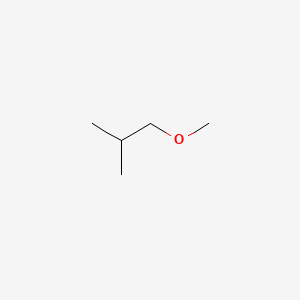
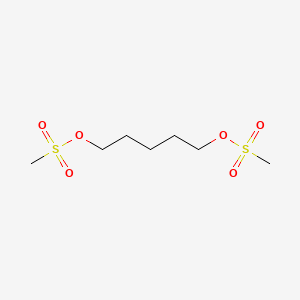

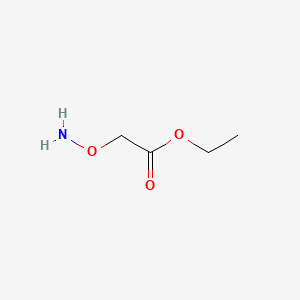
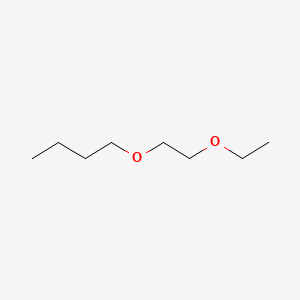
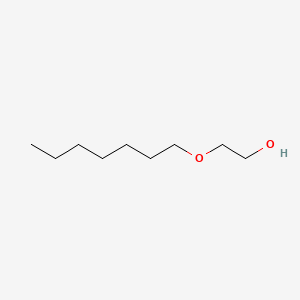
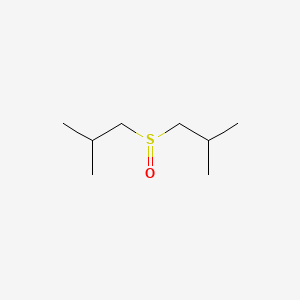
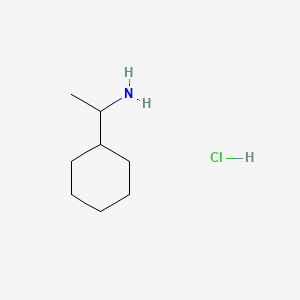
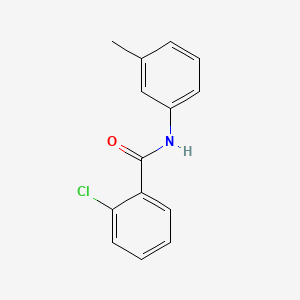
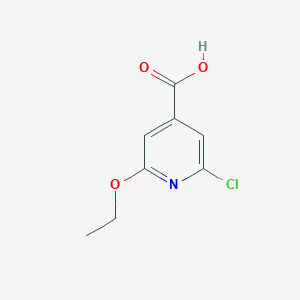
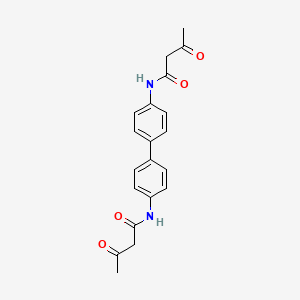
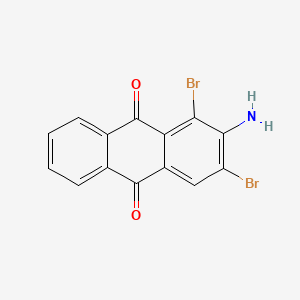
![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)
